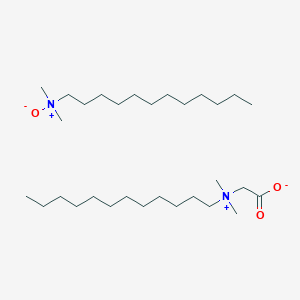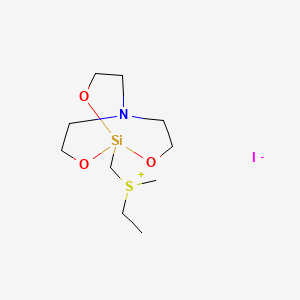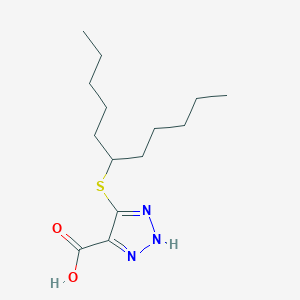
Savvy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C31G is a potent broad spectrum antimicrobial agent, effective against gram positive and gram negative bacteria, yeast and fungi.C31G, vaginal gel is developed by Biosyn Inc. and has commenced enrollment in a phase III pivotal clinical trial for the reduction of sexual transmission of human immunodeficiency virus (HIV).
Wissenschaftliche Forschungsanwendungen
VisFlow: Visual Database Integration and Workflow Querying System
VisFlow is a scientific workflow design platform that supports high-level tools for data integration, process description, and analytics. It provides a visual language for naive users and advanced options for computing savvy programmers, facilitating complex scientific applications in natural resources and ecology (Mou, Jamil, & Ma, 2017).
Systems Savvy: Transformation of Sociotechnical Systems
Systems savvy, derived from practical intelligence, is crucial in managing changes in rapidly evolving technical and social/organizational systems. It involves understanding the interdependence of these systems and constructing synergies between them, with implications for team and organizational levels (Griffith, Sawyer, & Poole, 2019).
Enhancing Students' Statistical Reasoning and Quantitative Literacy Skills
Incorporating interactive statistics workshops in Course-based Undergraduate Research Experiences (CUREs) significantly improves students' reasoning and quantitative literacy abilities. This approach prepares emergent scientists to be data-savvy in the STEM workforce (Olimpo, Pevey, & McCabe, 2018).
Building Team Savvy in Scientific and Technological Fields
Teamwork is increasingly vital in scientific and technological fields. Developing skills for effective collaboration within a group focused on a common goal is essential for progress in these domains (Journal of Engineered Fibers and Fabrics, 2000).
Utilizing High-Performance Parallel Computing, Visualization, and Machine Learning
The Scientific Applications and Visualization Group (SAVG) at NIST uses high-performance parallel computing, visualization, and machine learning to accelerate research across various scientific areas, demonstrating the increasing role of computing savvy in scientific advancements (Sims et al., 2002).
Internet Searching and Brain Activation in Older Adults
A study on older adults showed that those with prior Internet search engine experience exhibit different brain activation patterns during Internet use compared to those with minimal experience. This suggests that Internet savvy can alter the brain's responsiveness in neural circuits controlling decision making and complex reasoning (Small, Moody, Siddarth, & Bookheimer, 2009).
Partnering with Local Residents for Climate and Environmental Data
Researchers increasingly collaborate with local residents for climate and environmental data collection, emphasizing the need for interpersonal savvy in scientific research (Smart, 2017).
Designing a Versatile Mobile Robot Platform
A low-cost omnidirectional mobile robot platform, named Savvy, with unified I/O interfaces and multifunctional capabilities, demonstrates the integration of savvy engineering in robotics for diverse applications (Wu, Lv, Zhao, Li, & Wang, 2017).
Investigating Tech-Savvy Consumers
Research focusing on tech-savvy individuals provides insights into a segment of consumers with a working knowledge of technology-based products, shaping our understanding of consumer behavior in the technological era (Swilley, 2018).
Tele-Savvy: Challenges and Opportunities of a Synchronous/Asynchronous Program
The development of Tele-Savvy, an internet-based version of the Savvy Caregiver Program, shows the adaptation of traditional psychoeducation programs to online platforms, highlighting the role of digital savvy in healthcare education (Kovaleva, 2022).
Eigenschaften
Produktname |
Savvy |
|---|---|
Molekularformel |
C30H64N2O3 |
Molekulargewicht |
500.8 g/mol |
IUPAC-Name |
N,N-dimethyldodecan-1-amine oxide;2-[dodecyl(dimethyl)azaniumyl]acetate |
InChI |
InChI=1S/C16H33NO2.C14H31NO/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19;1-4-5-6-7-8-9-10-11-12-13-14-15(2,3)16/h4-15H2,1-3H3;4-14H2,1-3H3 |
InChI-Schlüssel |
KMCBHFNNVRCAAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(=O)[O-].CCCCCCCCCCCC[N+](C)(C)[O-] |
Synonyme |
C 31G C-31G C31G |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-O-(4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoyl)hexopyranuronic acid](/img/structure/B1206798.png)







![4-[Bis(2-chloroethyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B1206811.png)

